Triptonoterpene methyl ether Triptonoterpene methyl ether Triptonoterpene methyl ether is an abietane diterpenoid that is abieta-8(14),9(11),12-triene substituted at positions 3, 11 and 14 respectively by oxo, hydroxy and methoxy groups. It is found in Tripterygium wilfordii and Tripterygium hypoglaucum. It has a role as a plant metabolite. It is an abietane diterpenoid, a member of phenols, an aromatic ether, a cyclic ketone and a carbotricyclic compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1903013
InChI: InChI=1S/C21H30O3/c1-12(2)14-11-15(22)18-13(19(14)24-6)7-8-16-20(3,4)17(23)9-10-21(16,18)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21-/m0/s1
SMILES: CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

Triptonoterpene methyl ether

CAS No.:

Cat. No.: VC1903013

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Triptonoterpene methyl ether -

Specification

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name (4aS,10aR)-5-hydroxy-8-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Standard InChI InChI=1S/C21H30O3/c1-12(2)14-11-15(22)18-13(19(14)24-6)7-8-16-20(3,4)17(23)9-10-21(16,18)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21-/m0/s1
Standard InChI Key SPNKZMRXBVCONG-KKSFZXQISA-N
Isomeric SMILES CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O
SMILES CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O
Canonical SMILES CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O

Introduction

Chemical Structure and Properties

Molecular Structure

Triptonoterpene methyl ether features a complex molecular structure as evidenced by its SMILES notation: COc1c2CC[C@@H]3C@(C)CCC(=O)C3(C)C . This notation reveals a multi-ring structure with specific stereochemistry at certain carbon centers, as indicated by the [@@H] and [C@] designations.

Physical and Chemical Properties

The fundamental chemical properties of triptonoterpene methyl ether are summarized in the following table:

Table 1: Chemical Properties of Triptonoterpene Methyl Ether

PropertyValue
Chemical NameTriptonoterpene methyl ether
CAS Number173293-35-1
Molecular FormulaC21H30O2
Molecular Weight314.4617 g/mol
SMILES NotationCOc1c2CC[C@@H]3C@(C)CCC(=O)C3(C)C

The structure contains 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms, forming a complex organic molecule with multiple functional groups . The methyl ether group (OCH3) represents a key structural feature that influences the compound's polarity, solubility, and potential biological interactions.

Structural Analysis

Analysis of the SMILES notation provides valuable insights into the structural elements of triptonoterpene methyl ether:

  • The notation begins with "COc1," indicating a methoxy group attached to an aromatic carbon.

  • The presence of multiple carbon rings creates a polycyclic structure characteristic of many terpene derivatives.

  • The compound contains specific stereochemistry at certain carbon centers, which is crucial for its three-dimensional conformation and potential biological activities.

  • The structure includes a ketone functional group (C=O), which contributes to its chemical reactivity and potential intermolecular interactions.

  • The isopropyl group (C(C)C) attached to an aromatic ring adds to the structural complexity and hydrophobic character of the molecule .

These structural elements collectively contribute to the compound's chemical behavior, solubility profile, and potential interactions with biological systems.

Comparative Analysis

Comparison with Related Compounds

While focused research on triptonoterpene methyl ether appears limited, examining related compounds provides valuable context. One such compound is triptophenolide methyl ether (C21H26O3), which shares a similar naming convention but represents a distinct chemical entity .

Table 2: Comparison Between Triptonoterpene Methyl Ether and Triptophenolide Methyl Ether

PropertyTriptonoterpene Methyl EtherTriptophenolide Methyl Ether
Molecular FormulaC21H30O2C21H26O3
Molecular Weight314.4617 g/mol326.4 g/mol
CAS Number173293-35-174311-48-1
Oxygen Content2 oxygen atoms3 oxygen atoms
Natural SourceNot specifically documentedTripterygium wilfordii
ClassificationNot specifically documentedTetracyclic diterpenoid, gamma-lactone, aromatic ether
Structural FeaturesContains methoxy and ketone groupsContains methoxy group and gamma-lactone ring

Despite their similar names, these compounds exhibit distinct structural differences, particularly in their oxygen content and specific structural arrangements . Triptophenolide methyl ether is specifically identified as a tetracyclic diterpenoid isolated from Tripterygium wilfordii, with documented roles as a plant metabolite.

ParameterDetails
Catalog NumberAR024GQ0
SupplierAaron Chemicals
Package Size1mg
Price$407.00
AvailabilityGlobal Stock
PurityNot specifically stated

The high cost per milligram ($407.00/mg) indicates that this compound is primarily used for specialized research purposes rather than industrial applications . This price point suggests either a complex synthesis process, limited production, or specialized applications that justify the cost.

Current Research Status

Research Limitations

Based on the available literature, comprehensive research on triptonoterpene methyl ether appears to be limited. This research gap may be attributed to several factors:

  • Limited natural abundance (if naturally occurring)

  • Challenging synthesis requirements

  • Relatively recent identification or characterization

  • High cost limiting widespread investigation

  • Specialized nature requiring advanced analytical techniques

The gap in research presents both challenges and opportunities for scientists interested in this compound.

Future Research Directions

The limited available research on triptonoterpene methyl ether presents several opportunities for scientific investigation:

  • Comprehensive Structural Elucidation: Employing advanced spectroscopic techniques (NMR, MS, X-ray crystallography) for detailed structural characterization.

  • Biological Activity Screening: Systematic evaluation of potential biological activities across different therapeutic areas.

  • Synthetic Methodology Development: Creating more efficient synthesis routes to make the compound more accessible for research.

  • Derivative Development: Exploring structural modifications to enhance properties or create novel compounds with improved characteristics.

  • Natural Source Investigation: If naturally occurring, identifying biological sources and ecological significance.

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